6-Fluoro-2-azaspiro[3.3]heptane hydrochloride
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Overview
Description
6-Fluoro-2-azaspiro[33]heptane hydrochloride is a chemical compound with the molecular formula C6H11ClFN It is a member of the azaspiro compound family, characterized by a spirocyclic structure containing both nitrogen and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-azaspiro[3.3]heptane hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the fluorine atom. One common method involves the cyclization of a suitable precursor, such as a 2-azaspiro[3.3]heptane derivative, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The final product is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
6-Fluoro-2-azaspiro[3.3]heptane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain biological receptors, leading to potential biological effects. The spirocyclic structure may also contribute to its unique interactions with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride: Similar in structure but contains an additional fluorine atom.
2-Oxa-6-azaspiro[3.3]heptane: Contains an oxygen atom in the spirocyclic ring instead of fluorine.
6-Fluoro-6-methyl-2-azaspiro[3.3]heptane hydrochloride: Contains a methyl group in addition to the fluorine atom
Uniqueness
6-Fluoro-2-azaspiro[3.3]heptane hydrochloride is unique due to its specific spirocyclic structure and the presence of a single fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-fluoro-2-azaspiro[3.3]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-5-1-6(2-5)3-8-4-6;/h5,8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIBCWZDZRIFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-55-6 |
Source
|
Record name | 6-fluoro-2-azaspiro[3.3]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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